molecular formula C34H36O7 B107095 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside CAS No. 247027-79-8

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside

Cat. No. B107095
M. Wt: 556.6 g/mol
InChI Key: MKHXZYRDXXUJMR-BWNLSPMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside is a compound widely used in the biomedical sector. It has promising implications for drug synthesis and development, particularly concerning galactose-binding receptors . Additionally, it is used in the exploration of galactosyltransferase enzymes .


Physical And Chemical Properties Analysis

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside has a molecular weight of 556.66 . It appears as a white crystalline solid .

Scientific Research Applications

Synthesis of Complex Oligosaccharides

The compound is instrumental in the efficient synthesis of complex oligosaccharides. Ohlsson and Magnusson (2000) utilized it in the transformation of 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose into crystalline compounds, facilitating the purification process in the syntheses of galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000). This underscores its role in advancing methodologies for creating biologically relevant sugar molecules.

Assembly of Glycoconjugates

The compound also finds applications in the assembly of glycoconjugates, which are vital for studying carbohydrate-mediated biological recognition processes. Li and Kong (2005) detailed its use in the concise synthesis of arabinogalactans with specific linkages, demonstrating the compound's utility in constructing structurally defined saccharides for biological studies (Li & Kong, 2005).

Probing Biosynthesis and Sorting of Proteoglycans

Jacquinet (2004) explored the synthesis of various sulfoforms of disaccharides using 4-methoxyphenyl O-(beta-D-galactopyranosyl)-(1-->3)-beta-D-galactopyranoside derivatives, aiming to study the early steps in the biosynthesis and sorting of proteoglycans. This research highlights the compound's importance in creating tools for biochemical investigation (Jacquinet, 2004).

Study of Antigenic Structures and Biological Activity

Dohi et al. (2002) used thioglycosyl donors related to the compound for synthesizing glycoconjugate polymers carrying globotriose clusters, contributing to our understanding of how carbohydrate structures are recognized by biological toxins. This work is critical for developing therapeutic strategies against toxin-mediated diseases (Dohi et al., 2002).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)31(35)32(38-22-26-13-7-3-8-14-26)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31+,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHXZYRDXXUJMR-BWNLSPMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444585
Record name 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside

CAS RN

247027-79-8
Record name 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.